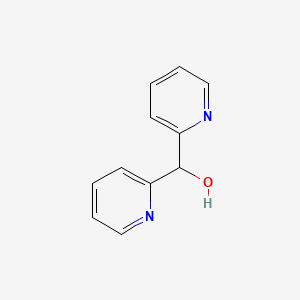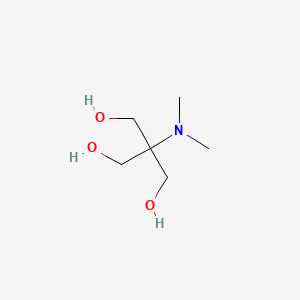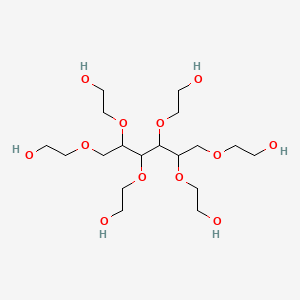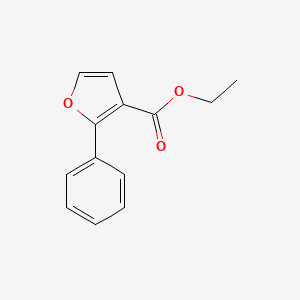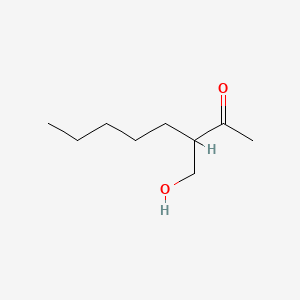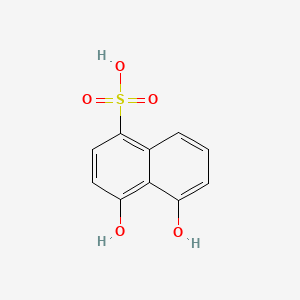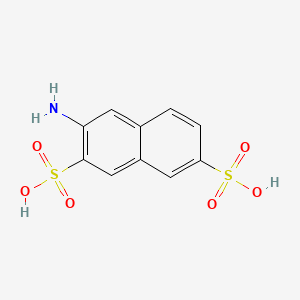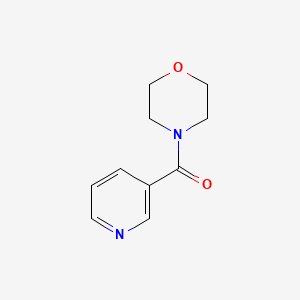![molecular formula C19H13N3O2 B1605139 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 5646-98-0](/img/structure/B1605139.png)
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Vue d'ensemble
Description
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the linear formula C19H13N3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is represented by the linear formula C19H13N3O2 . Its molecular weight is 315.334 .Applications De Recherche Scientifique
Synthetic Chemistry and Organic Synthesis
- 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives have been utilized in the development of efficient synthetic methods. For instance, Zhang et al. (2011) demonstrated the direct synthesis of 6,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives through cyclocondensation of isoflavones with 3-aminopyrazole (Zhang et al., 2011).
- Similarly, the synthesis and chemical transformations of pyrazolo[1,5-a]pyrimidine derivatives have been explored, as shown by Drev et al. (2014), who investigated the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides (Drev et al., 2014).
Pharmaceutical Research and Medicinal Chemistry
- In the field of medicinal chemistry, these compounds have been studied for their potential as receptor tyrosine kinase inhibitors. Frey et al. (2008) discovered 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors, which showed potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases (Frey et al., 2008).
- Furthermore, Mukaiyama et al. (2007) synthesized novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors, which showed promising results for the treatment of acute ischemic stroke (Mukaiyama et al., 2007).
Antimicrobial Activity
- Some derivatives have shown antimicrobial properties. For example, Atta et al. (2011) synthesized compounds with slight to moderate activity against various microorganisms, such as Bacillus subtilis and Escherichia coli (Atta et al., 2011).
Material Science and Corrosion Inhibition
- In the field of materials science, certain derivatives of pyrazolo[1,5-a]pyrimidine have been evaluated as corrosion inhibitors. Mahgoub et al. (2010) studied the efficiency of various heterocyclic compounds, including pyrazolo[1,5-c]pyrimidine derivatives, in inhibiting the corrosion of carbon steel in cooling water systems (Mahgoub et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(24)16-12-18-20-15(13-7-3-1-4-8-13)11-17(22(18)21-16)14-9-5-2-6-10-14/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCIBMPTHZCBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354404 | |
| Record name | 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
5646-98-0 | |
| Record name | 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



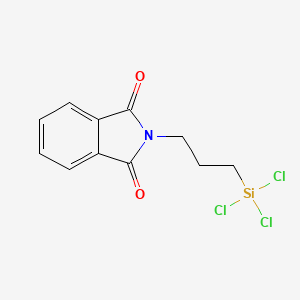
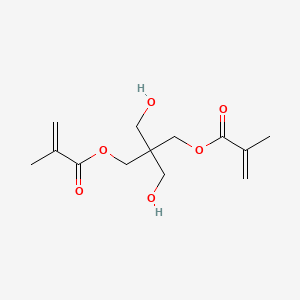

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester](/img/structure/B1605063.png)
